molecular formula C6H2Cl2N2O4 B1600001 1,2-Dichloro-3,5-dinitrobenzene CAS No. 2213-80-1

1,2-Dichloro-3,5-dinitrobenzene

Cat. No. B1600001
CAS RN: 2213-80-1
M. Wt: 236.99 g/mol
InChI Key: UDZACPYKQWPMBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dichloro-3,5-dinitrobenzene (DCB) is a chemical compound with a wide range of applications in the scientific field. It is a colorless, crystalline solid with a molecular weight of 227.00 g/mol. DCB is a derivative of nitrobenzene, a compound that has been used in science for over a century. It is a versatile compound that has been used in a variety of applications, including as a reagent in organic synthesis, as a dye, and in the production of pharmaceuticals.

Scientific Research Applications

Synthesis and Chemical Reactions

1,2-Dichloro-3,5-dinitrobenzene (DCDNB) has been utilized in various chemical synthesis and reaction studies. For example:

  • Coupling Reactions : DCDNB is involved in coupling reactions, such as with 3,5-dichloroaniline to produce dinitrodiphenylamine derivatives. These derivatives have potential applications in material science and organic chemistry (Blanksma, 2010).
  • Reaction with Amines : DCDNB reacts with primary and secondary amines to form monosubstituted nitro products. Such reactions are significant in the development of new organic compounds and have applications in pharmaceuticals and agrochemicals (Menezes et al., 2007).
  • Electrosynthesis : It can be converted into other useful compounds like 3,5-dichloroaniline through electrosynthesis, a process relevant in the production of dyes and pharmaceuticals (Chun & Ming, 1998).

Physical and Molecular Properties

DCDNB has been studied for its physical and molecular properties, contributing to a deeper understanding of chemical interactions and molecular structures:

  • Dipole Moments and Molecular Configurations : Research on the dipole moments and Molar Kerr constants of DCDNB provides insights into the molecular configurations in various solvents. This is crucial for understanding the behavior of chemicals in different environments (Calderbank et al., 1968).
  • Molecular Dynamics : Studies on the electron spin resonance spectra of DCDNB derivatives enhance understanding of molecular motions, which is essential in fields like materials science and nanotechnology (Faber & Fraenkel, 1967).

Applications in Material Science and Engineering

DCDNB has also found applications in material science and engineering:

  • High-Energy Materials : Synthesis of energetic polynitrobenzene derivatives from DCDNB derivatives indicates potential applications in high-energy materials, such as explosives and propellants (Yang et al., 2018).
  • Electrochemical Sensing : DCDNB has been used in the development of electrochemical sensing techniques, which are crucial in environmental monitoring and analytical chemistry (Ruiz-Córdova et al., 2018).

properties

IUPAC Name

1,2-dichloro-3,5-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N2O4/c7-4-1-3(9(11)12)2-5(6(4)8)10(13)14/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZACPYKQWPMBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30452215
Record name 1,2-Dichloro-3,5-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dichloro-3,5-dinitrobenzene

CAS RN

2213-80-1
Record name 1,2-Dichloro-3,5-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Dichloro-3,5-dinitrobenzene
Reactant of Route 2
Reactant of Route 2
1,2-Dichloro-3,5-dinitrobenzene
Reactant of Route 3
Reactant of Route 3
1,2-Dichloro-3,5-dinitrobenzene
Reactant of Route 4
Reactant of Route 4
1,2-Dichloro-3,5-dinitrobenzene
Reactant of Route 5
1,2-Dichloro-3,5-dinitrobenzene
Reactant of Route 6
Reactant of Route 6
1,2-Dichloro-3,5-dinitrobenzene

Citations

For This Compound
10
Citations
MW Melhuish, RB Moodie - Journal of the Chemical Society, Perkin …, 1989 - pubs.rsc.org
Solutions of sulphuric acid or oleum containing HCl or Cl2 and nitric acid have been found both to chlorinate and nitrate deactivated aromatic compounds. The kinetics and products of …
Number of citations: 5 pubs.rsc.org
MW Melhuish - 1989 - elibrary.ru
The nitration of 1, 3, 5-trichloro-2, 4-dinitrobenzene was reported to give considerable amounts of a chloro product, 1, 2, 3, 5-tetrachloro-2, 4-dinitrobenzene, as well as the expected …
Number of citations: 2 elibrary.ru
RB Moodie, RJ Stephens - Journal of the Chemical Society, Perkin …, 1987 - pubs.rsc.org
The kinetics and/or products of reaction, in nitric acid containing 0–5 mol dm–3 of dinitrogen pentaoxide, of phenyltrimethylammonium perchlorate, 1,2-dichloro-4-nitrobenzene, 2,4-…
Number of citations: 26 pubs.rsc.org
MW Melhuish, RB Moodie, MA Payne… - Journal of the Chemical …, 1988 - pubs.rsc.org
Yields of the expected nitro products from 1-chloro-4-nitrobenzene and 1,3-dichloro-2-nitrobenzene nitrated at 25 C in sulphuric acid or oleum containing 1 mol dm–3 nitric acid were …
Number of citations: 5 pubs.rsc.org
RB Moodie, AJ Sanderson, R Willmer - Journal of the Chemical …, 1991 - pubs.rsc.org
Yields of aromatic products of nitration in nitric acid solutions containing dinitrogen pentaoxide or nitronium salt have been determined. Evidence for the intrusion of a mechanism other …
Number of citations: 19 pubs.rsc.org
A Epps, J Barbas, G Mandouma - International journal for …, 2014 - ncbi.nlm.nih.gov
Solvent-free reaction using a high-speed ball milling technique has been applied to the classical Ullmann coupling reaction for the first time. Biarylation of 2-iodonitrobenzene was …
Number of citations: 3 www.ncbi.nlm.nih.gov
JB Liu, FY Li, YX Li, XL Zhang, XW Hua… - Pest management …, 2019 - Wiley Online Library
BACKGROUND Anthranilic diamide insecticides control lepidopteran pests through selectively binding and activating insect ryanodine receptors. In order to search for potential …
Number of citations: 17 onlinelibrary.wiley.com
K Manivasan, LK Bisht, D Visagaperumal, V Chandy - irjmets.com
The aim of this review article is given to a systemic approach to synthetic and different biological activities related to the phenoxazine derivatives. The synthesis of phenoxazine …
Number of citations: 0 www.irjmets.com
AM Andrievsky, MV Gorelik - reactions, 2011 - thevespiary.org
The methods of bromination of aromatic compounds containing electron-withdrawing substituents are reviewed. The relevant reagents, catalysts, reaction media and putative reaction …
Number of citations: 25 www.thevespiary.org
R Daley - 2005 - books.google.com
This is a printed version of the third part of the organic chemistry textbook available online. This revision of the book contains a full (20+ page) index for the entire set. Please visit www. …
Number of citations: 3 books.google.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.